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molecular formula C19H30O3 B8740382 3,4-Dihexyloxybenzaldehyde CAS No. 64000-53-9

3,4-Dihexyloxybenzaldehyde

Cat. No. B8740382
M. Wt: 306.4 g/mol
InChI Key: FGIGDNKLOWBLKJ-UHFFFAOYSA-N
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Patent
US06846492B2

Procedure details

1,2-Dihexyloxybenzene (11.14 g; 40 mmol) and N-methylformanilide (5.41 g; 40 mmol) are cooled to 0° C., and phosphorus oxychloride (6.13 g; 40 mmol) is added. Heating is then carried out for 1 hour at 25° C., followed by stirring for 4 hours at 60° C. The reaction mixture is poured onto ice and then adjusted to pH 6. Extraction is carried out with tert-butyl methyl ether (2×200 ml), and washing is carried out with NaHCO3 (2×100 ml). The organic phase is dried over Na2SO4, filtered and concentrated to dryness by evaporation.
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].CN([CH:29]=[O:30])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>>[CH2:15]([O:14][C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][C:8]=1[O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:29]=[O:30])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
11.14 g
Type
reactant
Smiles
C(CCCCC)OC1=C(C=CC=C1)OCCCCCC
Name
Quantity
5.41 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Step Two
Name
Quantity
6.13 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 4 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCCC)OC=1C=C(C=O)C=CC1OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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